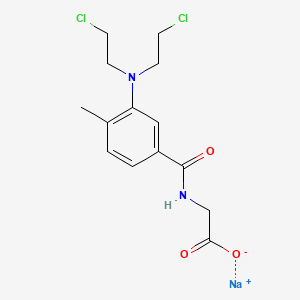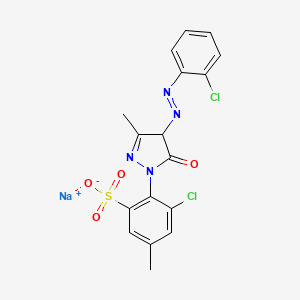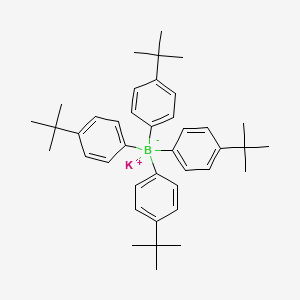
3-((3-Fluorophenoxy)methyl)piperidin-3-ol
Descripción general
Descripción
“3-((3-Fluorophenoxy)methyl)piperidin-3-ol” is a chemical compound with the CAS Number: 954220-32-7. It has a linear formula of C12H16FNO2 . The IUPAC name for this compound is 3-[(3-fluorophenoxy)methyl]-3-piperidinol .
Molecular Structure Analysis
The molecular structure of “3-((3-Fluorophenoxy)methyl)piperidin-3-ol” can be represented by the InChI code: 1S/C12H16FNO2/c13-10-3-1-4-11(7-10)16-9-12(15)5-2-6-14-8-12/h1,3-4,7,14-15H,2,5-6,8-9H2 . This indicates the presence of a fluorophenoxy group attached to a piperidinol group via a methylene bridge.Chemical Reactions Analysis
The specific chemical reactions involving “3-((3-Fluorophenoxy)methyl)piperidin-3-ol” are not available in the search results. Chemical reactions can vary widely depending on the conditions and the presence of other reactants .Physical And Chemical Properties Analysis
The molecular weight of “3-((3-Fluorophenoxy)methyl)piperidin-3-ol” is 225.26 . It is recommended to be stored in a refrigerated condition .Aplicaciones Científicas De Investigación
Quantum Chemical and Molecular Dynamics Simulation Studies
A study explored the adsorption and corrosion inhibition properties of piperidine derivatives on the corrosion of iron. Through quantum chemical calculations and molecular dynamics simulations, it was found that these derivatives demonstrate significant inhibition efficiencies, suggesting potential applications in corrosion protection technologies (Kaya et al., 2016).
Synthesis and Crystal Structure Analysis
Another research focused on the synthesis and crystal structure of biologically active derivatives of 1,2,4-triazoles, incorporating a fluorophenoxyphenyl moiety, which bears a resemblance to the compound of interest. The study provides insights into the role of intermolecular interactions in molecular packing, which could inform the design of materials and drugs with improved stability and efficacy (Shukla et al., 2017).
Pd-Catalyzed Annulation Approach to Fluorinated N-Heterocycles
Research on a palladium-catalyzed annulation method highlights an efficient strategy to access fluorinated piperidines, which are crucial scaffolds in drug discovery. This method allows for the synthesis of analogs with rich functionality, demonstrating the significance of fluorinated heterocycles in medicinal chemistry (García-Vázquez et al., 2021).
Discovery of Antimycobacterial Spiro-piperidin-4-ones
A notable application in the field of medicinal chemistry is the development of spiro-piperidin-4-ones for antimycobacterial activity. This research underscores the potential of piperidine derivatives in addressing infectious diseases, such as tuberculosis, offering a foundation for the exploration of "3-((3-Fluorophenoxy)methyl)piperidin-3-ol" in similar contexts (Kumar et al., 2008).
Accessing (Multi)Fluorinated Piperidines for Pharmaceutical Research
The development of a cis-selective hydrogenation protocol for the synthesis of (multi)fluorinated piperidines from fluoropyridines presents a versatile approach to obtaining key motifs for pharmaceutical and agrochemical research. This technique emphasizes the importance of fluorinated compounds in enhancing the properties of bioactive molecules (Wagener et al., 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for “3-((3-Fluorophenoxy)methyl)piperidin-3-ol” are not specified in the search results. The potential applications and research directions of a chemical compound can depend on various factors, including its physical and chemical properties, biological activity, and the current state of research in relevant fields .
Propiedades
IUPAC Name |
3-[(3-fluorophenoxy)methyl]piperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO2/c13-10-3-1-4-11(7-10)16-9-12(15)5-2-6-14-8-12/h1,3-4,7,14-15H,2,5-6,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYWOOFRSGOAIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)(COC2=CC(=CC=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624557 | |
| Record name | 3-[(3-Fluorophenoxy)methyl]piperidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3-Fluorophenoxy)methyl)piperidin-3-ol | |
CAS RN |
954220-32-7 | |
| Record name | 3-[(3-Fluorophenoxy)methyl]piperidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



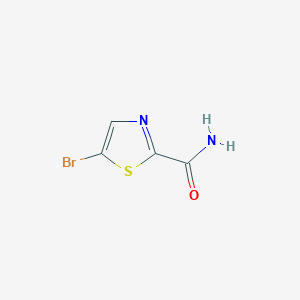
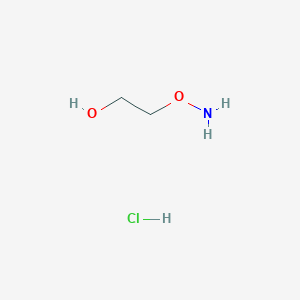
![Ethyl 6-bromopyrrolo[1,2-a]pyrazine-3-carboxylate](/img/structure/B1629959.png)
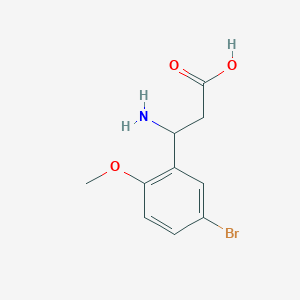


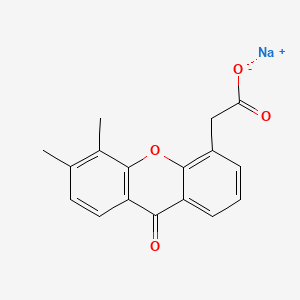
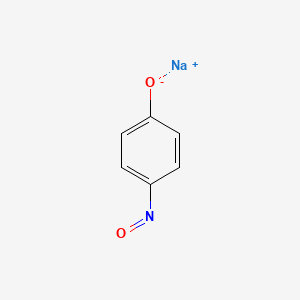
![Benzenesulfonic acid, 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-, monosodium salt](/img/structure/B1629970.png)
